molecular formula C8H12N2 B3383891 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine CAS No. 50615-14-0

1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

Cat. No.: B3383891
CAS No.: 50615-14-0
M. Wt: 136.19 g/mol
InChI Key: KZZHROXXGRODGN-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine is a complex organic compound with the molecular formula C8H12N2. It is a hexahydropyrroloazepine derivative, characterized by its fused ring structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules and its potential as a lead compound in drug discovery.

  • Medicine: Research is ongoing to explore its therapeutic potential, including its use in the development of new pharmaceuticals.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine is structurally similar to other hexahydropyrroloazepine derivatives, such as 1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepine-4,8-dione and 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9-10H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZHROXXGRODGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
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1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
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1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
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1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
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1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
Reactant of Route 6
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

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